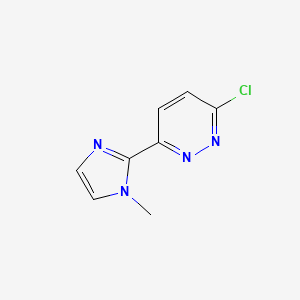
3-chloro-6-(1-methyl-1H-imidazol-2-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-6-(1-methyl-1H-imidazol-2-yl)pyridazine is a heterocyclic compound that features both pyridazine and imidazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorine and imidazole substituents on the pyridazine ring makes it a versatile molecule for further functionalization and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-(1-methyl-1H-imidazol-2-yl)pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloropyridazine with 1-methylimidazole under suitable conditions. The reaction may be catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-(1-methyl-1H-imidazol-2-yl)pyridazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The imidazole ring can participate in redox reactions.
Coupling reactions: The compound can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 3-methoxy-6-(1-methyl-1H-imidazol-2-yl)pyridazine.
Scientific Research Applications
3-chloro-6-(1-methyl-1H-imidazol-2-yl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Materials Science: The compound can be incorporated into polymers or used as a ligand in coordination chemistry to develop new materials with unique properties.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme functions or signaling pathways.
Mechanism of Action
The mechanism of action of 3-chloro-6-(1-methyl-1H-imidazol-2-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the compound’s binding affinity and specificity . The chlorine substituent can also participate in halogen bonding, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3,6-Di(1H-imidazol-1-yl)pyridazine: Similar structure but with two imidazole rings.
6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole: Contains both imidazole and thiadiazole rings.
Uniqueness
3-chloro-6-(1-methyl-1H-imidazol-2-yl)pyridazine is unique due to the presence of both a chlorine atom and an imidazole ring on the pyridazine core
Properties
Molecular Formula |
C8H7ClN4 |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
3-chloro-6-(1-methylimidazol-2-yl)pyridazine |
InChI |
InChI=1S/C8H7ClN4/c1-13-5-4-10-8(13)6-2-3-7(9)12-11-6/h2-5H,1H3 |
InChI Key |
CJOJMDZLHPUABW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















